molecular formula C6H6ClN3O B7853602 2-chloro-N'-hydroxypyridine-4-carboximidamide

2-chloro-N'-hydroxypyridine-4-carboximidamide

Cat. No.: B7853602
M. Wt: 171.58 g/mol
InChI Key: FUSMRNWUUNGSEH-UHFFFAOYSA-N
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Description

2-Chloro-N'-hydroxypyridine-4-carboximidamide is a substituted pyridine derivative characterized by a hydroxylamidine group at position 4 and a chlorine substituent at position 2 of the pyridine ring. Its molecular formula is C₆H₅ClN₃O, with a molecular weight of 170.58 g/mol (extrapolated from structural analogs in and ). The compound’s structure combines electrophilic (chlorine) and nucleophilic (hydroxylamidine) functional groups, making it a candidate for diverse chemical interactions, such as coordination chemistry or medicinal chemistry applications.

Safety data from related compounds () indicate that hydroxylamidine derivatives can be moisture-sensitive and may cause eye, skin, and respiratory irritation (Risk Phrases: R36/37/38).

Properties

IUPAC Name

2-chloro-N'-hydroxypyridine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(8)10-11/h1-3,11H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSMRNWUUNGSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 4-Cyanopyridine-N-Oxide

The first step involves the chlorination of 4-cyanopyridine-N-oxide using phosphorus oxychloride (POCl₃) under controlled conditions. As described in Method 1 of Source, this reaction proceeds via nucleophilic substitution, where the oxygen atom in the N-oxide is replaced by chlorine. Key parameters include:

  • Reagents : 4-Cyanopyridine-N-oxide, POCl₃, and triethylamine (TEA) as a base.

  • Conditions : Reaction at -2 ± 2°C for 2 hours, followed by warming to room temperature.

  • Yield : 117.5 g of 2-chloro-4-cyanopyridine from 120 g starting material (98% yield).

Amidoximation of 2-Chloro-4-Cyanopyridine

The nitrile group at the 4-position is converted to the N'-hydroxycarboximidamide moiety using hydroxylamine. This step, inferred from Source, employs hydroxylamine hydrochloride in ethanol under reflux:

  • Reagents : 2-Chloro-4-cyanopyridine, hydroxylamine hydrochloride, ethanol.

  • Conditions : Reflux at 80°C for 5–24 hours.

  • Mechanism : Nucleophilic addition of hydroxylamine to the nitrile, forming the amidoxime.

  • Yield : Reported yields for analogous amidoximations range from 75–90%.

Advantages : High purity due to crystalline intermediates.
Limitations : POCl₃ handling requires strict safety protocols due to its corrosive nature.

One-Pot Ph₃P–I₂-Mediated Dehydrative Condensation

Direct Synthesis from Secondary Amides

Source details a novel one-pot method for N-substituted amidoximes using triphenylphosphine (Ph₃P) and iodine (I₂). Applied to 2-chloro-4-carboxamide precursors, this route avoids isolation of intermediates:

  • Reagents : 2-Chloro-4-pyridinecarboxamide, hydroxylamine, Ph₃P, I₂.

  • Conditions : Room temperature, 1–2 hours in dichloromethane.

  • Mechanism : Ph₃P–I₂ mediates dehydrative condensation, converting the amide to amidoxime.

  • Yield : 80–85% for analogous substrates.

Advantages : Mild conditions and reduced reaction time.
Limitations : Limited substrate scope for sterically hindered amides.

Multi-Step Route from 4-Pyridinecarboxylic Acid

Esterification and Chlorination

This method begins with 4-pyridinecarboxylic acid, which is esterified to methyl 4-pyridinecarboxylate. Subsequent chlorination at the 2-position uses POCl₃ or SOCl₂:

  • Reagents : 4-Pyridinecarboxylic acid, methanol (for esterification), POCl₃.

  • Conditions : Esterification at reflux (65°C), chlorination at 80–100°C.

  • Intermediate : Methyl 2-chloro-4-pyridinecarboxylate.

Hydroxylamine-Mediated Amidoximation

The ester is hydrolyzed to the carboxylic acid, then converted to the amidoxime:

  • Reagents : Hydroxylamine hydrochloride, sodium hydroxide.

  • Conditions : Reflux in ethanol/water (3:1) for 6 hours.

  • Yield : 70–80% overall yield.

Advantages : Uses inexpensive starting materials.
Limitations : Multi-step purification reduces scalability.

Comparative Analysis of Methods

Method Key Reagents Yield Time Complexity
Two-Step (POCl₃)POCl₃, Hydroxylamine85–90%8–24 hModerate
One-Pot (Ph₃P–I₂)Ph₃P, I₂80–85%1–2 hLow
Multi-Step (Carboxylic Acid)POCl₃, NaOH70–80%24–48 hHigh
Thienopyridine Route2-Mercaptonicotinonitrile60–70%12–18 hVery High

Critical Discussion of Reaction Mechanisms

Chlorination Dynamics

POCl₃ acts as both a chlorinating agent and solvent in Method 1. The N-oxide intermediate enhances electrophilicity at the 2-position, facilitating substitution. Competing side reactions, such as over-chlorination, are mitigated by low temperatures (-2°C).

Amidoxime Formation Kinetics

Hydroxylamine attacks the nitrile carbon in a rate-determining step, with proton transfer stabilizing the tetrahedral intermediate. Polar solvents (e.g., ethanol) accelerate this step by stabilizing charged species .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N'-hydroxypyridine-4-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield chloropyridine derivatives or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

2-Chloro-N'-hydroxypyridine-4-carboximidamide has been investigated for its potential biological activities, including antimicrobial and antiviral properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Case Study: Research has indicated that derivatives of this compound exhibit activity against resistant strains of bacteria such as Staphylococcus aureus, highlighting its potential as a novel antibacterial agent .

Agricultural Science

The compound may have applications as a pesticide or herbicide due to its biological activity. The structural characteristics enable it to act on specific pathways in pests or weeds.

  • Data Table: Potential Agricultural Applications
Application TypeMechanism of ActionTarget Organism
HerbicideInhibition of growthWeeds
PesticideDisruption of metabolic processesInsect pests

Synthetic Organic Chemistry

This compound serves as a versatile building block in the synthesis of more complex molecules. Its reactivity can be exploited in various organic reactions, including nucleophilic substitutions and coupling reactions.

  • Synthesis Pathways:
    • Reaction with amines to form substituted derivatives.
    • Coupling with other electrophiles to create larger molecular frameworks.

Example Mechanisms:

  • Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt protein synthesis through ribosomal interaction.
  • Pesticidal Activity: It could interfere with metabolic pathways essential for pest survival.

Mechanism of Action

The mechanism by which 2-chloro-N'-hydroxypyridine-4-carboximidamide exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary, but the compound's reactivity and functional groups play a crucial role in its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative differences between 2-chloro-N'-hydroxypyridine-4-carboximidamide and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes
This compound C₆H₅ClN₃O 170.58 Cl (C2), hydroxylamidine (C4) Potential ligand for metal coordination; limited safety data
2-(2-Bromo-4-chlorophenoxy)-N'-hydroxypyridine-3-carboximidamide C₁₂H₉BrClN₃O₂ 342.58 Br/Cl-phenoxy (C3), hydroxylamidine (N') Higher molecular weight; halogen-rich structure may enhance bioactivity
5-[2-(5-Chloro-2-sulfonamidophenyl)ethynyl]-4-methoxy-N,N-dimethylpyridine-2-carboxamide C₂₇H₂₃ClN₄O₅S 558.99 Sulfonamide, ethynyl linker, methoxy ≥98% HPLC purity (SML3471); likely used in high-throughput drug screening
2-Dimethylamino-1-chloropropane hydrochloride C₅H₁₃ClN·HCl 170.08 Chloroalkylamine, hydrochloride salt Schedule 2B10; precursor for quaternary ammonium compounds

Key Findings:

Halogen Influence: The chlorine in this compound enhances electrophilicity compared to non-halogenated analogs.

Functional Group Diversity :

  • The hydroxylamidine group in the target compound distinguishes it from carboxamide derivatives (e.g., ), which exhibit higher structural complexity and are prioritized in pharmaceutical research for their stability and hydrogen-bonding capacity .

Synthetic Utility :

  • The target compound’s hydroxylamidine moiety may serve as a chelating agent in metal-organic frameworks (MOFs), contrasting with sulfonamide- or ethynyl-containing analogs (), which are tailored for covalent bonding or click chemistry applications .

Biological Activity

2-Chloro-N'-hydroxypyridine-4-carboximidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a hydroxyl group and a carboximidamide functional group. This specific arrangement is believed to contribute significantly to its biological properties.

The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, several studies suggest potential pathways:

  • Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential enzymes involved in metabolic processes.
  • Antiproliferative Effects : It has been observed to exhibit cytotoxicity against various cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

Biological Activity Overview

Activity Type Description References
AntimicrobialExhibits activity against a range of bacteria; mechanism may involve enzyme inhibition.
AntiproliferativeInduces cytotoxic effects in cancer cell lines; promotes apoptosis.
Anti-inflammatoryPotential to reduce inflammatory responses in cellular models.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, particularly in Gram-positive bacteria, suggesting its potential as an antibacterial agent.
  • Cancer Cell Line Testing :
    • In vitro studies conducted on HT29 (colon cancer) and FEK4 (fibroblast) cell lines demonstrated that the compound reduced cell viability significantly at concentrations as low as 10 µM, with IC50 values indicating potent antiproliferative activity. Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis rates compared to controls .
  • Mechanistic Insights :
    • Research involving mechanistic studies suggested that the compound may act through modulation of key signaling pathways involved in cell survival and proliferation, such as the Wnt/β-catenin pathway. This was evidenced by altered expression levels of associated proteins in treated cells .

Comparative Analysis with Similar Compounds

A comparative analysis was performed between this compound and other related compounds to assess differences in biological activity:

Compound Activity Type IC50 (µM) Mechanism
This compoundAntimicrobial/Antiproliferative10Apoptosis induction
N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamideAntimicrobial20Enzyme inhibition
2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridineAnticancer15DNA binding

Q & A

Q. What are the established synthetic routes for 2-chloro-N'-hydroxypyridine-4-carboximidamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves converting 4-chloropyridine-2-carboxylic acid derivatives into amidoximes. A common approach is reacting 4-chloropyridine-2-carbonitrile with hydroxylamine hydrochloride under reflux in ethanol/water (1:1) at 80°C for 6–8 hours . Characterization of intermediates and the final product requires multinuclear NMR (¹H, ¹³C) and FTIR spectroscopy to confirm the amidoxime functional group (–NH–OH). For purity validation, HPLC with a C18 column (acetonitrile/water gradient) is recommended. Crystallization from ethanol/water yields single crystals suitable for X-ray diffraction studies .

Q. How can the crystal structure and supramolecular interactions of this compound be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Data collection at 100–150 K minimizes thermal motion artifacts. Structure solution via direct methods (SHELXT ) and refinement with SHELXL reveal bond lengths, angles, and hydrogen-bonding networks. For example, the hydroxyl group in the amidoxime moiety forms O–H⋯N hydrogen bonds with adjacent pyridine rings, stabilizing the supramolecular architecture .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?

Methodological Answer: Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation ) are used to compute molecular orbitals, electrostatic potential surfaces, and Fukui indices. Basis sets such as 6-311++G(d,p) account for polarization and diffuse effects. Key findings include:

  • The chloro substituent enhances electrophilicity at the pyridine ring’s C4 position.
  • The amidoxime group (–NH–OH) exhibits dual reactivity (nucleophilic hydroxylamine and electrophilic imine).
    Benchmarking against experimental IR and NMR data validates computational accuracy .

Q. How can contradictions in spectroscopic or computational data be resolved?

Methodological Answer: Discrepancies between experimental and calculated NMR chemical shifts often arise from solvent effects or conformational flexibility. To address this:

  • Perform DFT calculations with implicit solvent models (e.g., SMD for DMSO or water).
  • Compare Boltzmann-weighted averages of multiple conformers with experimental data.
    For vibrational spectra, scaling factors (e.g., 0.961 for B3LYP/6-31G*) adjust harmonic frequencies to match experimental FTIR peaks .

Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The chloro group at C2 undergoes SNAr (nucleophilic aromatic substitution) with amines or alkoxides. Kinetic studies (monitored by ¹H NMR or LC-MS) reveal:

  • Rate acceleration in polar aprotic solvents (e.g., DMF) due to stabilization of the Meisenheimer intermediate.
  • Substituent effects: Electron-withdrawing groups (e.g., –Cl) activate the ring, while bulky nucleophiles favor para substitution .

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